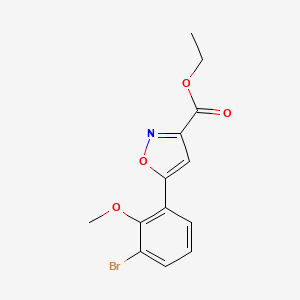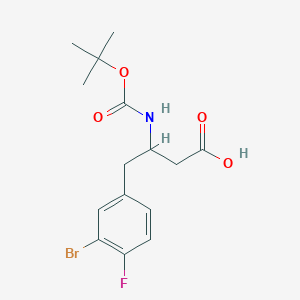
1-(5-Fluoro-2-nitrophenyl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Fluoro-2-nitrophenyl)ethanol is an organic compound characterized by the presence of a fluorine atom, a nitro group, and an ethanol moiety attached to a benzene ring. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(5-Fluoro-2-nitrophenyl)ethanol can be synthesized through several methods. One common approach involves the reduction of 1-(5-Fluoro-2-nitrophenyl)ethanone using a reducing agent such as sodium borohydride (NaBH4) in an appropriate solvent like ethanol or methanol. The reaction typically proceeds under mild conditions and yields the desired alcohol product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of reducing agents and solvents may vary based on cost, availability, and environmental considerations. Optimization of reaction conditions, such as temperature and reaction time, is crucial to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(5-Fluoro-2-nitrophenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide (NaOCH3) in methanol.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3) in acetic acid.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C).
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products Formed:
Oxidation: 1-(5-Fluoro-2-nitrophenyl)ethanone.
Reduction: 1-(5-Fluoro-2-aminophenyl)ethanol.
Substitution: 1-(5-Methoxy-2-nitrophenyl)ethanol.
Wissenschaftliche Forschungsanwendungen
1-(5-Fluoro-2-nitrophenyl)ethanol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Wirkmechanismus
The mechanism of action of 1-(5-Fluoro-2-nitrophenyl)ethanol depends on its specific application. For instance, in biological systems, the compound may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the nitro group and fluorine atom can influence the compound’s reactivity and binding affinity to molecular targets .
Vergleich Mit ähnlichen Verbindungen
1-(5-Fluoro-2-nitrophenyl)ethanone: Similar structure but with a ketone group instead of an alcohol.
1-(5-Fluoro-2-aminophenyl)ethanol: Similar structure but with an amino group instead of a nitro group.
1-(5-Methoxy-2-nitrophenyl)ethanol: Similar structure but with a methoxy group instead of a fluorine atom.
Uniqueness: 1-(5-Fluoro-2-nitrophenyl)ethanol is unique due to the combination of the fluorine atom, nitro group, and ethanol moiety. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Eigenschaften
Molekularformel |
C8H8FNO3 |
|---|---|
Molekulargewicht |
185.15 g/mol |
IUPAC-Name |
1-(5-fluoro-2-nitrophenyl)ethanol |
InChI |
InChI=1S/C8H8FNO3/c1-5(11)7-4-6(9)2-3-8(7)10(12)13/h2-5,11H,1H3 |
InChI-Schlüssel |
YZXANKFIEIDXSL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=C(C=CC(=C1)F)[N+](=O)[O-])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[4-(Benzyloxy)-3-methylphenyl]-5-bromoimidazole-2-carbaldehyde](/img/structure/B13705045.png)












